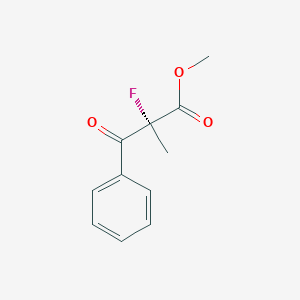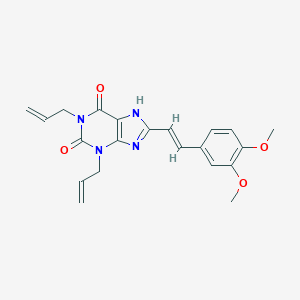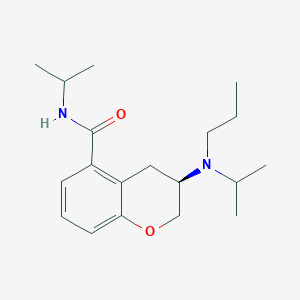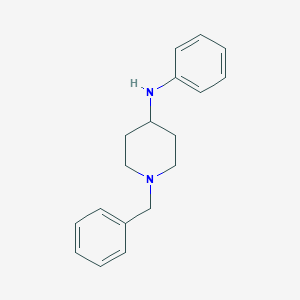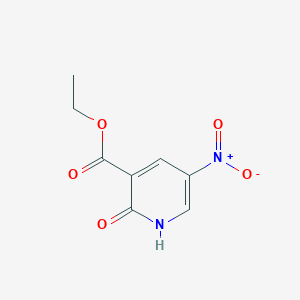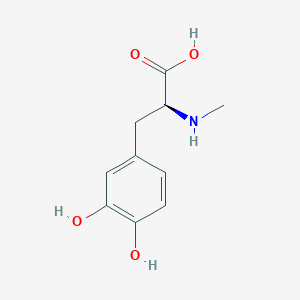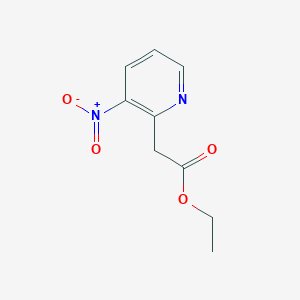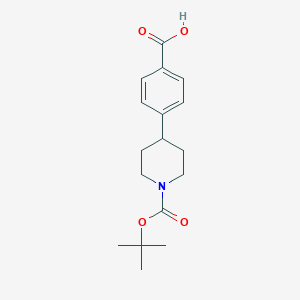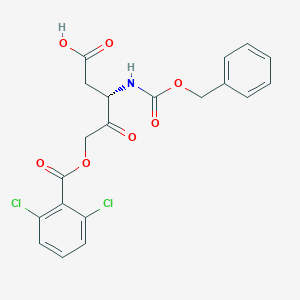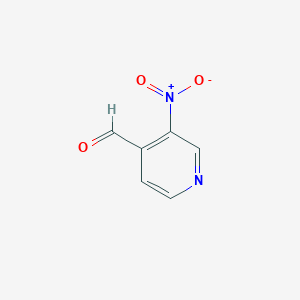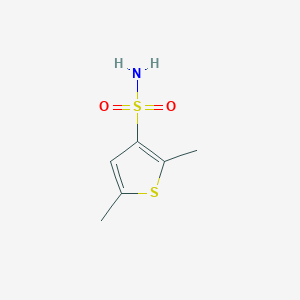
2,5-Dimethylthiophene-3-sulfonamide
説明
2,5-Dimethylthiophene-3-sulfonamide is a chemical compound that belongs to the class of thiophene sulfonamides. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique chemical and physical properties. The sulfonamide group in such compounds often imparts biological activity, making them potential candidates for drug development and other biochemical applications .
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. One such method involves the use of aryl methyl ketones with dimethyl sulfoxide (DMSO) in the presence of Selectfluor, which promotes cascade cyclization and cross-coupling reactions. This process allows for the formation of new carbon-carbon (C-C) and carbon-sulfur (C-S) bonds, introducing DMSO molecules into methyl ketones selectively based on different solvent ratios. This method is characterized by its use of readily available starting materials, excellent chemoselectivity, and good functional group tolerance .
Another approach for synthesizing thiophene sulfonamide derivatives is through the Suzuki–Miyaura cross-coupling reaction. This involves the reaction of various aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild temperature conditions. The electronic effects of different substituents on the aromatic ring, such as chlorine, methyl, methoxy, and fluorine groups, significantly influence the properties of the resulting compounds .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex and varies depending on the substitution pattern. For instance, the solid-state structures of dimethyl bithiophenedicarboxylates have been studied using single-crystal X-ray structural analysis. These analyses reveal that the thiophene rings can adopt different conformations, ranging from nearly coplanar to nearly perpendicular, depending on the steric hindrance between substituent groups. The electrostatic stabilization due to the attraction between carbonyl oxygen and sulfur atoms can also influence the planar structure of these molecules .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including photoreactions. For example, 2,5-dimethylphenacyl esters, which are structurally related to 2,5-dimethylthiophene-3-sulfonamide, can act as photoremovable protecting groups for phosphates and sulfonic acids. Upon irradiation, these esters release the corresponding acids in nearly quantitative yields. The reactions are influenced by the solvent used and proceed predominantly via the photoenol pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives like 2,5-dimethylthiophene-3-sulfonamide are influenced by their molecular structure and the nature of their substituents. The presence of the sulfonamide group can enhance the solubility of these compounds in polar solvents, which is beneficial for their application in biological systems. The photophysical properties, such as quantum yields and lifetimes of photoenols, are also crucial for their potential use as photoremovable protecting groups in organic synthesis and biochemistry .
科学的研究の応用
1. Drug Binding Sites Characterization
2,5-Dimethylthiophene-3-sulfonamide has been utilized in studies related to drug-protein interactions. Sudlow et al. (1976) described the use of fluorescent probes to identify specific binding sites for anionic drugs on human serum albumin, which can include 2,5-Dimethylthiophene-3-sulfonamide derivatives. This research provides insight into the structural features required for drug binding, aiding in understanding how drugs interact with proteins (Sudlow, Birkett, & Wade, 1976).
2. Gas-Liquid Chromatography
The compound has been involved in the development of gas-liquid chromatographic techniques. Vandenheuvel & Gruber (1975) discussed the creation of N-dimethylaminomethylene derivatives for chromatography of primary sulfonamides, a method potentially applicable to 2,5-Dimethylthiophene-3-sulfonamide derivatives (Vandenheuvel & Gruber, 1975).
3. Synthesis and Application in Organic Chemistry
2,5-Dimethylthiophene-3-sulfonamide is significant in organic synthesis. Naperstkow et al. (1989) utilized 2,5-dimethylthiophene oxide in Diels-Alder reactions, showcasing its utility in creating complex organic compounds (Naperstkow, Macaulay, Newlands, & Fallis, 1989).
4. Bioactivity and Medical Applications
Research has also focused on the bioactivity of thiophene sulfonamide derivatives. Noreen et al. (2017) explored the synthesis of these derivatives, including their urease inhibition, hemolytic activities, and antibacterial properties, which could have implications for medical applications (Noreen et al., 2017).
5. Molecular Structure Analysis
The molecular structure of 2,5-Dimethylthiophene has been analyzed using microwave spectroscopy by Van, Stahl, & Nguyen (2015), providing detailed insights into the molecular characteristics of such compounds (Van, Stahl, & Nguyen, 2015).
6. Catalytic Applications
Lastly, its potential role in catalytic processes was evaluated by Caero et al. (2005), who studied its use in oxidative desulfurization processes, relevant for environmental and industrial applications (Caero, Hernández, Pedraza, & Murrieta, 2005).
Safety And Hazards
特性
IUPAC Name |
2,5-dimethylthiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWISFQVVASOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylthiophene-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)
![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)
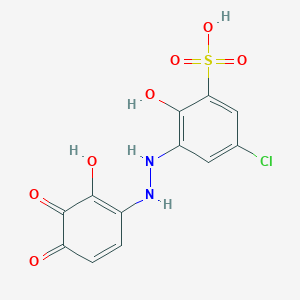
![4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)
